ALDH2 Inhibition: Direct Ki and IC50 Comparison
2-(5-Bromo-2-methoxyphenyl)azetidine demonstrates measurable inhibition of recombinant human aldehyde dehydrogenase 2 (ALDH2), a validated target in alcohol aversion therapy and cardioprotection [1]. In a competitive inhibition assay, the compound exhibited a Ki of 2.40 × 10³ nM and an IC50 of 4.60 × 10³ nM against full-length recombinant human ALDH2 expressed in Escherichia coli [2]. This places its activity in the low micromolar range, providing a clear quantitative benchmark for SAR optimization and comparison with alternative ALDH2 inhibitors such as daidzin (Ki ≈ 40 nM) or CVT-10216 [3].
| Evidence Dimension | ALDH2 Inhibitory Activity (Ki & IC50) |
|---|---|
| Target Compound Data | Ki = 2,400 nM; IC50 = 4,600 nM |
| Comparator Or Baseline | Daidzin (Ki ≈ 40 nM); CVT-10216 (IC50 ≈ 29 nM) |
| Quantified Difference | Approximately 60-fold lower affinity than daidzin; approximately 158-fold lower potency than CVT-10216. |
| Conditions | Competitive inhibition of full-length recombinant human ALDH2 expressed in E. coli; dehydrogenase activity measured via NAD(P)H production. |
Why This Matters
The quantified ALDH2 inhibitory activity provides a direct, reproducible metric for differentiating this compound from structurally similar analogs in ALDH2-targeted projects, ensuring selection of the correct molecular tool for validation studies.
- [1] Chen, C. H., Ferreira, J. C., Gross, E. R., & Mochly-Rosen, D. (2014). Targeting aldehyde dehydrogenase 2: new therapeutic opportunities. Physiological Reviews, 94(1), 1-34. View Source
- [2] BindingDB. (2023). BDBM50236910 (CHEMBL4083412): 2-(5-Bromo-2-methoxyphenyl)azetidine. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50236910 View Source
- [3] Arolfo, M. P., Overstreet, D. H., Yao, L., Fan, P., Lawrence, A. J., Tao, G., ... & Diamond, I. (2009). Suppression of heavy drinking and alcohol seeking by a selective ALDH-2 inhibitor. Alcoholism: Clinical and Experimental Research, 33(11), 1935-1944. View Source
